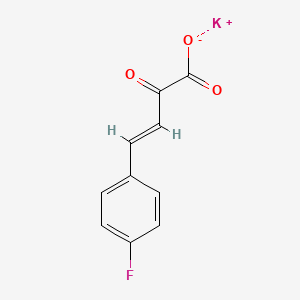

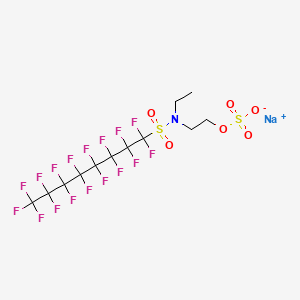

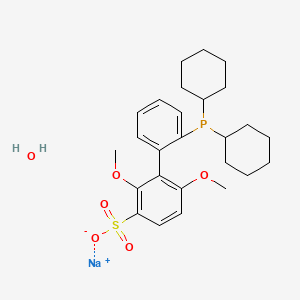

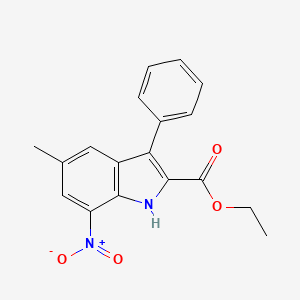

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders . This compound is a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The total synthesis of related compounds often starts with the Japp–Klingemann reaction . For instance, the synthesis of a related compound, ethyl 2-methylindole-3-carboxylate, involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . The structure of the specific compound, ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate, is not directly available from the search results.Applications De Recherche Scientifique

Genotoxicity and Mutation Research

Genotoxicity studies, such as those conducted on ethylating agents like ethyl nitrosoureas, demonstrate the application of certain chemicals in understanding the mutagenic potential and mechanisms in various biological systems. These agents are utilized to study mutations across a range of organisms, providing insights into genetic alterations and their implications for cancer research (Shibuya & Morimoto, 1993).

Carcinogen Metabolism and Biomarkers

The metabolism of carcinogens, such as tobacco-specific nitrosamines, highlights the application of chemical compounds in identifying biomarkers for cancer research. Studies on human urinary carcinogen metabolites offer crucial data on exposure levels and metabolic pathways, serving as a foundation for risk assessment and prevention strategies (Hecht, 2002).

Catalytic Reduction in Organic Synthesis

Research on the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using carbon monoxide explores the synthetic applications of chemical reactions in creating valuable industrial and pharmaceutical intermediates (Tafesh & Weiguny, 1996).

Indole Synthesis and Medicinal Chemistry

The synthesis of indoles, including methods for preparing indole alkaloids, has vast implications in medicinal chemistry, offering routes for developing pharmaceuticals and understanding biochemical pathways (Taber & Tirunahari, 2011).

Ethylene and Plant Growth Regulation

Studies on ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) illuminate the role of chemical compounds in modulating plant growth, ripening, and stress responses, demonstrating their utility in agricultural science and biotechnology (Watkins, 2006).

Orientations Futures

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Therefore, they continue to attract interest among researchers for the synthesis of a variety of indole derivatives . The future directions in this field could involve exploring novel methods of synthesis and investigating their potential applications in treating various disorders .

Mécanisme D'action

- However, indole derivatives, in general, have been found to interact with various receptors, enzymes, and cellular components due to their diverse biological activities . These interactions can modulate cellular processes.

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with antiviral, anti-inflammatory, and anticancer activities .

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-24-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(20(22)23)16(13)19-17/h4-10,19H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCSDGUFRQGPFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.